1-(6-Iodo-1H-indol-2-yl)ethanone
Description
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(6-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3 |
InChI Key |
WUCGWVTVJBYNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Indole Derivatives
One common approach involves the selective iodination of an indole precursor followed by acetylation at the 2-position.
Iodination : The 6-position iodination is typically achieved by electrophilic substitution using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in methanol at room temperature. Reaction times vary from 1.5 to 4 hours, with yields reported up to 91% under optimized conditions.
Acetylation : The 2-position acetyl group can be introduced via Friedel-Crafts acylation or by using acetylating agents on the iodinated indole. Alternatively, 2-acylindoles can be synthesized by tuning the N-protection and reaction conditions to favor acylation at the 2-position.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination | I2 (1.5 equiv), K2CO3 (2.2 equiv), MeOH, rt, 1.5 h | 91 | Selective 6-iodination |
| Acetylation | Acetyl chloride or equivalent, Lewis acid catalyst | Variable | Requires control to avoid poly-substitution |
Multi-Step Synthesis via 6-Iodo-2-oxindole Intermediate
A more elaborate synthetic route involves preparing 6-iodo-2-oxindole , which can be further transformed into the target ethanone derivative.
Step 1: Iodination of 2-chloro-nitrobenzene to form 2-chloro-5-iodonitrobenzene.
Step 2: Reaction with malonic acid dialkyl ester (e.g., dimethylmalonate) in the presence of a base such as sodium methanolate or sodium ethanolate to form 2-(4-iodo-2-nitrobenzene)-dialkylmalonate.
Step 3: Reduction, cyclization, and decarboxylation using tin(II) chloride (SnCl2·2H2O) in ethanol, followed by acid treatment, to yield 6-iodo-2-oxindole with high purity (99% HPLC) and moderate yield (~53%).
Step 4: Conversion of 6-iodo-2-oxindole to 1-(6-iodo-1H-indol-2-yl)ethanone can be achieved by further functional group transformations, such as selective reduction and acetylation.
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Iodination | I2, base, solvent (DMAc) | High | - | Selective iodination |
| Malonate coupling | Sodium methanolate/ethanolate, DMAc | High | - | Formation of dialkylmalonate |
| Reduction & Cyclization | SnCl2·2H2O, EtOH, 70-80 °C, acid treatment | 53 | 99 | Multi-step conversion to oxindole |
Radical Oxidative Aromatic Substitution and Aldol Condensation
Another synthetic strategy involves:
Radical oxidative aromatic substitution between 3-formylindoles and xanthate derivatives to form indole-3-carboxaldehydes.
Aldol condensation of ester derivatives to build bis-indole structures, which can be modified to yield 1-(6-iodo-1H-indol-2-yl)ethanone analogs.
This method is more complex and typically used for synthesizing related bis-indole alkaloids but provides insight into functionalizing the indole ring at specific positions.
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) Data
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
- IR spectra display characteristic carbonyl stretching bands (~1680-1690 cm^-1) and NH stretching (~3300 cm^-1), confirming the presence of the acetyl and indole functionalities.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Direct Iodination + Acetylation | I2, K2CO3, MeOH; Acetyl chloride, Lewis acid | 70-91% | Straightforward, mild conditions | Requires regioselectivity control |
| Multi-step via 6-iodo-2-oxindole | Iodination, malonate coupling, SnCl2 reduction | ~53% | High purity, scalable | Multi-step, moderate overall yield |
| Radical Oxidative Substitution + Aldol Condensation | Xanthate, 3-formylindoles, aldol condensation | Variable | Useful for complex derivatives | More complex, lower yields |
Chemical Reactions Analysis
1-(6-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace iodine with an azide group.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form a new carbon-carbon bond.
Major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the reagents and conditions used.
Scientific Research Applications
1-(6-Iodo-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases. Its derivatives have shown potential as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(6-Iodo-1H-indol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. For example, some derivatives inhibit enzymes involved in inflammation by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Structural Analogues
1-(1H-Indol-3-yl)ethanone (3-Acetylindole)
- Molecular Formula: C₁₀H₉NO; Molecular Weight: 159.18 g/mol.
- Key Differences :
- The absence of iodine reduces molecular weight and lipophilicity.
- Position of the acetyl group (3 vs. 2) alters electronic distribution and reactivity.
- Applications: Found in marine actinomycetes (e.g., Streptomyces spp.) and used as a precursor in organic synthesis .
JWH-250 (1-(1-Pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone)
- Structure: Pentyl chain at indole N1, methoxyphenyl group at the ethanone side chain.
- Molecular Formula: C₂₂H₂₅NO₂; Molecular Weight: 335.44 g/mol.
- Key Differences: Additional methoxyphenyl and pentyl groups enhance binding to cannabinoid receptors. Lacks iodine, reducing halogen-specific interactions.
- Applications: Synthetic cannabinoid with psychoactive properties .
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone
- Structure : Sulfonyl group at indole N1, acetyl at position 3.
- Molecular Formula: C₁₇H₁₅NO₃S; Molecular Weight: 313.37 g/mol.
- Substitutions at N1 and position 3 contrast with the target compound’s C2 and C6 modifications.
- Synthesis : Achieved via sulfonation of 3-acetylindole using p-toluenesulfonyl chloride .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| 1-(6-Iodo-1H-indol-2-yl)ethanone | Not reported | Low (lipophilic) | ~3.5 |
| 3-Acetylindole | 108–109 | Soluble in DCM/EtOAc | 1.8 |
| JWH-250 | Not reported | Lipophilic | ~4.2 |
| 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone | 148–149 | Moderate in DCM | 2.9 |
Notes:
- Iodine increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogues.
- Sulfonyl and methoxyphenyl groups enhance polarity but reduce membrane permeability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(6-Iodo-1H-indol-2-yl)ethanone, and what methodological considerations are critical for yield optimization?
- Answer : A typical approach involves halogenation of a pre-functionalized indole precursor. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., acetyl at the 2-position). The acetyl group stabilizes intermediates via resonance, enhancing regioselectivity . Solvent choice (e.g., DMF or acetic acid) and temperature control (0–25°C) are critical to avoid over-iodination. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended. Yield optimization requires monitoring by TLC and adjusting stoichiometry of iodinating agents .
Q. How can researchers characterize 1-(6-Iodo-1H-indol-2-yl)ethanone using spectroscopic and crystallographic methods?
- Answer :
- NMR : H and C NMR confirm the indole backbone and acetyl group. The deshielded proton at C-3 (δ ~7.5–8.0 ppm) and carbonyl carbon (δ ~190–200 ppm) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H] for CHINO: 274.9632) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves the iodo-substituent’s position and bond angles. Slow evaporation from ethanol/dichloromethane mixtures often yields suitable crystals.
Q. What safety precautions are essential when handling 1-(6-Iodo-1H-indol-2-yl)ethanone in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of particulates .
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation.
- Waste Disposal : Halogenated waste must be segregated and treated via approved incineration facilities .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of iodination at the 6-position of the indole ring, particularly when competing positions are reactive?
- Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts electron density distribution, identifying the 6-position as electrophilic in the presence of an acetyl directing group. Experimental validation involves:
- Directed Metalation : Use of Lewis acids (e.g., BF-EtO) to stabilize transition states .
- Competitive Experiments : Compare iodination outcomes under varying conditions (e.g., polar vs. nonpolar solvents). GC-MS or HPLC monitors byproduct formation .
Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved for this compound?
- Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Methodological steps include:
- Variable-Temperature NMR : Detect conformational changes (e.g., -40°C to 80°C) .
- 2D NMR (COSY, NOESY) : Confirm proton-proton proximities inconsistent with X-ray data.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions in the crystal lattice that may distort bond lengths .
Q. What mechanistic insights guide the reactivity of the iodo substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The C–I bond’s moderate strength (~234 kJ/mol) allows oxidative addition to palladium catalysts. Key considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
